Potassium (E)-(2,6-dichlorostyryl)trifluoroborate
Description
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate is an organotrifluoroborate salt characterized by a styryl backbone substituted with chlorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to the broader class of potassium organotrifluoroborates (R-BF₃K), which are widely used in Suzuki-Miyaura cross-coupling reactions due to their superior stability compared to boronic acids . The tetracoordinate boron center in trifluoroborates mitigates protodeboronation and oxidation, making them ideal for multi-step syntheses .
Properties
Molecular Formula |
C8H5BCl2F3K |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
potassium;[(E)-2-(2,6-dichlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BCl2F3.K/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14;/h1-5H;/q-1;+1/b5-4+; |
InChI Key |
WSCFMCRPJHEFSO-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(2,6-dichlorostyryl)trifluoroborate typically involves the reaction of (E)-(2,6-dichlorostyryl)boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. This method is advantageous due to its simplicity and the stability of the resulting product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are formed in high yields .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (25-80°C), aqueous or organic solvents (e.g., ethanol, toluene).
Major Products
The major products of these reactions are biaryl or styryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds
Mechanism of Action
The mechanism by which potassium (E)-(2,6-dichlorostyryl)trifluoroborate exerts its effects is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. The compound acts as a nucleophilic partner, transferring its styryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.
Transmetalation: The styryl group from the trifluoroborate is transferred to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst for further cycles
Comparison with Similar Compounds
Key Points of Comparison :
- Substituent Effects : Electronic and steric properties influenced by substituents on the aromatic ring.
- Synthetic Accessibility : Yields and purity under standard conditions.
- Reactivity : Performance in cross-coupling and other transformations.
- Stability : Resistance to decomposition under ambient or reactive conditions.
2.1 Substituent Effects
- Chlorine vs. Fluorine : The 2,6-dichloro derivative exhibits stronger electron-withdrawing effects than 2,6-difluoro analogs, enhancing electrophilicity for nucleophilic coupling reactions .
- Methyl Groups : 2,6-Dimethyl substituents introduce steric hindrance, reducing reactivity in some cross-couplings but improving stability .
2.3 Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
- The 2,6-dichloro substituent facilitates coupling with electron-rich aryl halides due to enhanced electrophilicity .
- Fluorinated analogs (e.g., 2,6-difluoro) show slower coupling rates but better compatibility with sensitive functional groups .
- Sterically hindered 2,6-dimethyl derivatives require elevated temperatures or specialized catalysts (e.g., Pd-XPhos) .
Steric vs. Electronic Trade-offs :
2.4 Stability and Functional Group Tolerance
Stability :
Functional Group Compatibility :
Data Tables
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound | Coupling Partner (Ar-X) | Yield (%) | Catalyst System |
|---|---|---|---|
| Potassium (2,6-dichlorophenyl)trifluoroborate | 4-MeO-C₆H₄-Br | 92 | Pd(PPh₃)₄, K₂CO₃, THF/H₂O |
| Potassium (2,6-difluorophenyl)trifluoroborate | 4-CN-C₆H₄-I | 78 | Pd(dppf)Cl₂, CsF, DMF |
| Potassium (2,6-dimethylphenyl)trifluoroborate | 2-Naphthyl-Br | 65 | Pd-XPhos, t-BuOH, 80°C |
Q & A
Basic: What is the optimal synthetic route for Potassium (E)-(2,6-dichlorostyryl)trifluoroborate?
The synthesis typically involves converting a boronic acid precursor (e.g., (E)-(2,6-dichlorostyryl)boronic acid) into the trifluoroborate salt. A common method includes reacting the boronic acid with potassium fluoride (KF) in the presence of boron trifluoride etherate (BF₃·OEt₂) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or column chromatography. Key parameters include stoichiometric control of KF and rigorous exclusion of moisture to avoid hydrolysis .
Basic: Which analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F) is essential for confirming the structure. For example:
- ¹¹B NMR : A singlet near δ -2 to -4 ppm confirms the trifluoroborate moiety.
- ¹⁹F NMR : Peaks between δ -135 to -145 ppm correlate with B-F bonds.
Infrared (IR) spectroscopy identifies B-F stretching vibrations (≈ 1100–1200 cm⁻¹). Mass spectrometry (HRMS) and X-ray crystallography further validate purity and stereochemistry .
Basic: What are the primary applications in cross-coupling reactions?
This compound is widely used in Suzuki-Miyaura couplings to form biaryl or styryl derivatives. For example, coupling with aryl halides (e.g., 4-bromotoluene) under palladium catalysis (Pd(PPh₃)₄, 1–5 mol%) in aqueous THF with a base (e.g., K₂CO₃) yields >85% coupled products. Its stability compared to boronic acids reduces protodeboronation side reactions .
Advanced: How does endogenous fluoride influence coupling efficiency?
Fluoride ions (from KF or trifluoroborate hydrolysis) activate the catalyst by displacing ligands on palladium, accelerating oxidative addition. However, excess fluoride can inhibit the reaction by forming unreactive Pd-F complexes. Balancing fluoride concentration via controlled hydrolysis (e.g., using aqueous THF) optimizes turnover .
Advanced: How do steric effects from 2,6-dichloro substituents impact reactivity?
The 2,6-dichloro groups create steric hindrance, slowing transmetalation in couplings. To mitigate this:
- Use bulky ligands (e.g., SPhos) to stabilize the Pd center.
- Increase reaction temperature (80–100°C) and extend reaction time (24–48 hours).
Contrasting data from less hindered analogs (e.g., 2,4-dimethylphenyltrifluoroborate) show faster kinetics, highlighting steric trade-offs .
Advanced: What strategies resolve contradictions in solvent-dependent reactivity?
In toluene/water systems, low solubility of the trifluoroborate limits reactivity (<60% yield), whereas THF/water enhances solubility and achieves >95% yield. Mixed solvent systems (e.g., dioxane/water) or phase-transfer catalysts (e.g., TBAB) can further improve efficiency. Kinetic studies (monitored by ¹⁹F NMR) reveal solvent polarity’s role in stabilizing intermediates .
Advanced: How does this compound compare to boronic acids in air-sensitive reactions?
Trifluoroborates resist oxidation and protodeboronation under aerobic conditions better than boronic acids. For example, in air, boronic acids degrade to phenols (20–40% side products), while trifluoroborates retain >90% integrity. This stability enables one-pot multi-step syntheses without inert atmospheres .
Advanced: What mechanistic insights explain failed coupling with electron-deficient partners?
Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) may undergo preferential oxidative addition but poor transmetalation due to reduced electron density at Pd. Computational studies suggest adjusting the ligand (e.g., XPhos) to lower the energy barrier for transmetalation. Experimental validation via Hammett plots confirms electronic effects on rate constants .
Advanced: How to optimize catalytic systems for challenging substrates?
For deactivated substrates (e.g., heteroaromatics):
- Use Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., RuPhos).
- Add silver oxide (Ag₂O) to scavenge halides and prevent catalyst poisoning.
Case studies show Pd/PCy₃ systems increase yields from 45% to 78% for pyridine derivatives .
Advanced: How to troubleshoot side reactions like homocoupling?
Homocoupling arises from oxidative dimerization of the trifluoroborate. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
